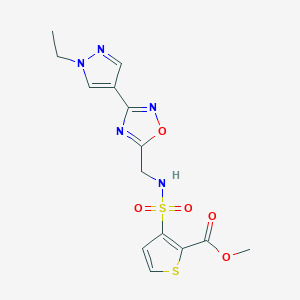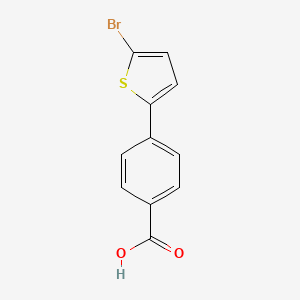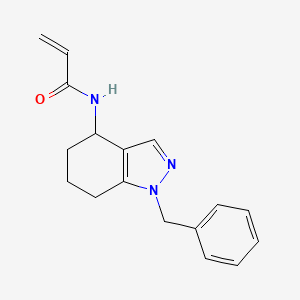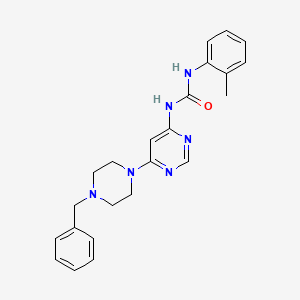![molecular formula C16H22N2O2 B2718300 N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide CAS No. 2094373-25-6](/img/structure/B2718300.png)
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEP005 belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
Wirkmechanismus
The mechanism of action of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves the activation of protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide activates PKC enzymes by binding to the C1 domain of the enzyme, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and to increase the production of reactive oxygen species (ROS) in cancer cells. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to activate the immune system, leading to an increase in the number of T cells and natural killer (NK) cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in lab experiments is its specificity for PKC enzymes. This allows researchers to study the effects of PKC activation on cellular processes without the confounding effects of other signaling pathways. However, one limitation of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide is its potential toxicity. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide-based therapies for the treatment of cancer. Another area of interest is the study of the effects of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide on the immune system, particularly in the context of cancer immunotherapy. Additionally, there is interest in studying the potential use of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves a multi-step process that begins with the isolation of ingenol from the Euphorbia peplus plant. The ingenol is then converted into a diene, which is subsequently reacted with carbamoylmethyl chloride to form the carbamoylmethyl derivative. The final step involves the addition of a prop-2-enamide group to the carbamoylmethyl derivative to form N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-6-13-7-9-14(10-8-13)12(3)18(11-15(17)19)16(20)5-2/h5,7-10,12H,2,4,6,11H2,1,3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXTHGCLOQNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N(CC(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)



![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)






![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)
